BenchChemオンラインストアへようこそ!

4,6-dimethyl-3-(phenylsulfonyl)-1-(2-propynyl)-2(1H)-pyridinone

Chemical Biology Bioconjugation Click Chemistry

Procure 4,6-Dimethyl-3-(phenylsulfonyl)-1-(2-propynyl)-2(1H)-pyridinone for its unique terminal alkyne handle, enabling CuAAC bioorthogonal conjugation for target engagement and PROTAC development. This lead-like pyridinone sulfone (MW 301.4, logP 1.9) shows distinct potency (3.3 µM in lipid-storage assays) and is a patent-claimed monocyte differentiation agent. Unlike N-benzyl analogues, its prop-2-yn-1-yl substituent is critical for click-chemistry workflows, making it a superior choice for chemical biology and differentiation therapy research.

Molecular Formula C16H15NO3S
Molecular Weight 301.36
CAS No. 477864-57-6
Cat. No. B2613710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-dimethyl-3-(phenylsulfonyl)-1-(2-propynyl)-2(1H)-pyridinone
CAS477864-57-6
Molecular FormulaC16H15NO3S
Molecular Weight301.36
Structural Identifiers
SMILESCC1=CC(=C(C(=O)N1CC#C)S(=O)(=O)C2=CC=CC=C2)C
InChIInChI=1S/C16H15NO3S/c1-4-10-17-13(3)11-12(2)15(16(17)18)21(19,20)14-8-6-5-7-9-14/h1,5-9,11H,10H2,2-3H3
InChIKeyLCEJCGXGBVTNLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,6-Dimethyl-3-(phenylsulfonyl)-1-(2-propynyl)-2(1H)-pyridinone: Core Chemical and Preclinical Profile


4,6-Dimethyl-3-(phenylsulfonyl)-1-(2-propynyl)-2(1H)-pyridinone (CAS 477864-57-6) is a fully synthetic, small‑molecule pyridinone sulfone bearing a terminal alkyne on the N1 side chain. Its ChEMBL identifier is CHEMBL1458275 and it has reached a maximum development phase of Preclinical [1]. The compound is characterized by a molecular weight of 301.4 g mol⁻¹, a computed logP of 1.9, zero hydrogen‑bond donors, and three hydrogen‑bond acceptors [2]. These features place it in a property space distinct from many closely related N‑benzyl or N‑alkyl pyridinone sulfones, primarily because of the unique reactivity and steric profile conferred by the prop‑2‑yn‑1‑yl substituent.

Why Generic Substitution Fails for 4,6-Dimethyl-3-(phenylsulfonyl)-1-(2-propynyl)-2(1H)-pyridinone


Within the 3‑(phenylsulfonyl)‑2(1H)‑pyridinone family, the N1 substituent, the C4/C6 methylation pattern, and the sulfone orientation collectively dictate target engagement, metabolic stability, and physicochemical behaviour [1]. The prop‑2‑yn‑1‑yl group present in 4,6‑dimethyl‑3‑(phenylsulfonyl)‑1‑(2‑propynyl)‑2(1H)‑pyridinone is both smaller and electronically distinct from the benzyl, chlorobenzyl, or dichlorobenzyl substituents found in common catalog analogues (e.g., CAS 306977‑13‑9, 306977‑16‑2, 321431‑27‑0) . Moreover, the terminal alkyne provides a bioorthogonal reaction handle that is absent in the saturated or aromatic‑capped analogues, making the compound uniquely suited for chemical‑biology workflows that require copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) [2]. Direct one‑for‑one replacement with an N‑benzyl congener would therefore eliminate this click‑chemistry functionality and likely alter the compound’s cellular potency, as indicated by the distinct bioactivity fingerprints recorded in PubChem qHTS assays.

Quantitative Evidence Supporting Selection of 4,6-Dimethyl-3-(phenylsulfonyl)-1-(2-propynyl)-2(1H)-pyridinone


Terminal Alkyne as a Bioorthogonal Click‑Chemistry Handle

The prop‑2‑yn‑1‑yl group at N1 is a terminal alkyne capable of undergoing copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) under standard conditions. This feature is absent in all commonly listed N‑benzyl, N‑(4‑chlorobenzyl), and N‑(2,4‑dichlorobenzyl) analogues (e.g., CAS 306977‑13‑9, 306977‑16‑2, 321431‑27‑0), which instead bear aryl or heteroaryl methylene substituents that are inert to CuAAC [1]. Consequently, 4,6‑dimethyl‑3‑(phenylsulfonyl)‑1‑(2‑propynyl)‑2(1H)‑pyridinone can be selectively conjugated to azide‑functionalized fluorophores, affinity tags, or solid supports without requiring additional synthetic modification—an advantage for target‑identification and probe‑based studies.

Chemical Biology Bioconjugation Click Chemistry

Physicochemical Differentiation from N‑Benzyl Congeners

Computed molecular descriptors highlight clear physicochemical differences between the N‑propynyl compound and its N‑benzyl (CAS 306977‑13‑9) and N‑(4‑chlorobenzyl) (CAS 306977‑16‑2) counterparts. The target compound has a molecular weight of 301.4 g mol⁻¹, a calculated logP of 1.9, and zero hydrogen‑bond donors [1]. The N‑benzyl analogue carries a molecular weight of 353.4 g mol⁻¹ and a higher logP (~2.8–3.0), while the N‑(4‑chlorobenzyl) variant weighs 387.9 g mol⁻¹ . The lower molecular weight and lower lipophilicity of the N‑propynyl derivative are consistent with improved solubility and, in many series, more favourable ADME profiles.

Medicinal Chemistry Physicochemical Properties Drug‑likeness

Biological Activity Fingerprint from Confirmatory qHTS Assays

ChEMBL contains 15 potency records for CHEMBL1458275, all derived from confirmatory PubChem qHTS assays. The most potent activity was observed against the lipid‑storage modulator assay in Drosophila S3 cells (Potency = 3,264 nM, pChEMBL 5.49) [1]. Moderate activity was recorded against lamin A splicing (Potency = 3,981 nM, pChEMBL 5.40) and Rab‑9 promoter activation (Potency = 3,981 nM, pChEMBL 5.40) [2]. The compound was inactive or gave inconclusive results in miR‑21 modulation, SMN2 splice variant expression, Nrf2 inhibition, and ELG1‑dependent DNA‑repair assays (Potency >10 µM) [3]. No comparable multi‑target qHTS profiles are publicly available for the N‑benzyl or N‑chlorobenzyl analogues, so direct potency comparison is currently not possible.

Phenotypic Screening Lamin A Splicing miRNA Modulation

Patent‑Reported Cellular Differentiation Activity

A patent or patent‑associated document (webisa.webdatacommons.org identifier 453276378) states that the compound 'exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte thus evidencing use as an anti‑cancer agent and for the treatment of skin diseases such as psoriasis' [1]. Although the document does not provide IC₅₀ values or compare the compound directly with analogues, the explicit claim of monocytic differentiation is mechanistically noteworthy. Monocyte differentiation is a recognized strategy in differentiation therapy (e.g., ATRA in APL) and is not a generic property of pyridinone sulfones; N‑benzyl or N‑chlorobenzyl analogues have not been described with this activity in the screened sources.

Anticancer Cellular Differentiation Monocyte Induction

Synthetic Tractability and Commercial Availability

The target compound is available from multiple commercial vendors with reported purity ≥95 % (e.g., AKSci, Leyan, ChemSrc) . Its closest N‑benzyl and N‑chlorobenzyl analogues are also commercially supplied, but the N‑propynyl derivative consistently exhibits a lower molecular weight (301.4 g mol⁻¹) and a lower heavy‑atom count (21 vs. 24–27 for benzyl analogues) [1]. In fragment‑based and lead‑oriented libraries, lower heavy‑atom count and absence of superfluous aromatic rings are positively correlated with higher hit‑to‑lead success rates, making the N‑propynyl compound a more fragment‑like or lead‑like entry point.

Chemical Synthesis Catalog Availability Lead‑like Compound

Optimal Application Scenarios for 4,6-Dimethyl-3-(phenylsulfonyl)-1-(2-propynyl)-2(1H)-pyridinone


Click‑Chemistry‑Enabled Target Identification and Probe Development

The terminal alkyne uniquely enables CuAAC conjugation to azide‑modified reporters (fluorophores, biotin, or affinity resins) without altering the core pharmacophore. This makes the compound suitable for cellular target‑engagement studies, pull‑down proteomics, and the construction of PROTAC‑like heterobifunctional molecules, where N‑benzyl analogues cannot serve [1].

Differentiation Therapy Research in Oncology and Dermatology

The patent‑claimed ability to induce monocyte differentiation from undifferentiated cells positions the compound as a candidate for mechanistic studies of differentiation therapy, analogous to retinoid‑based approaches. Researchers investigating acute myeloid leukaemia or hyperproliferative skin disorders such as psoriasis may justify procurement based on this specific functional claim, which has not been reported for related N‑substituted pyridinone sulfones [2].

Phenotypic Screening Libraries for Lipid Storage and Laminopathy Pathways

The compound exhibits its highest confirmed potency (3.3 µM) in a Drosophila S3 lipid‑storage modulator assay and moderate potency (4.0 µM) against lamin A splicing in human cells [3]. These phenotypic activities, coupled with a clean profile in four other disease‑model assays, support its inclusion in focused screening sets for lipodystrophy, laminopathies, or metabolic storage diseases, where broad‑spectrum promiscuity would be detrimental.

Lead‑Like Starting Point for Fragment‑Based Drug Discovery

With a molecular weight of 301 g mol⁻¹, 21 heavy atoms, and only three rotatable bonds, the compound adheres to lead‑like property guidelines more closely than its N‑benzyl (353 g mol⁻¹) or N‑chlorobenzyl (388 g mol⁻¹) analogues [4]. Procurement for fragment‑ or lead‑oriented libraries is therefore justifiable on physicochemical grounds, even before target‑specific potency is fully optimized.

Quote Request

Request a Quote for 4,6-dimethyl-3-(phenylsulfonyl)-1-(2-propynyl)-2(1H)-pyridinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.